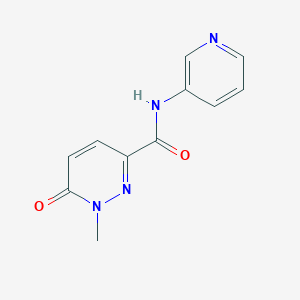

1-methyl-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-methyl-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide typically involves the following steps:

Formation of the Pyridazine Ring: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones or ketoesters.

Introduction of the Pyridin-3-yl Group: This step involves the coupling of the pyridazine core with a pyridine derivative, often through a nucleophilic substitution reaction.

Methylation and Oxidation: The final steps include methylation of the nitrogen atom and oxidation to form the 6-oxo group.

Industrial Production Methods

Industrial production methods for such compounds often involve:

Batch Processing: Utilizing large-scale reactors to carry out the synthesis in multiple steps.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-methyl-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: Conversion of the dihydropyridazine ring to a fully aromatic pyridazine.

Reduction: Reduction of the 6-oxo group to a hydroxyl group.

Substitution: Nucleophilic or electrophilic substitution reactions on the pyridine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

Oxidation Products: Fully aromatic pyridazine derivatives.

Reduction Products: Hydroxylated pyridazine derivatives.

Substitution Products: Halogenated or alkylated pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that derivatives of dihydropyridazine compounds exhibit significant anticancer properties. For instance, a study highlighted the synthesis of various dihydropyridazine derivatives that demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from 1-methyl-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide were tested against strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition comparable to standard antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various models. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a possible role in treating inflammatory diseases such as rheumatoid arthritis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the pyridazine ring can significantly influence biological activity. For instance, substituents on the nitrogen atoms or variations in the carboxamide group have been shown to enhance potency against cancer cells .

Case Studies

Wirkmechanismus

The mechanism of action of 1-methyl-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or binding to DNA/RNA.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyridazine Derivatives: Compounds with similar core structures but different substituents.

Pyridine Derivatives: Compounds with a pyridine ring and various functional groups.

Uniqueness

1-methyl-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other pyridazine and pyridine derivatives.

Biologische Aktivität

1-Methyl-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C13H13N3O3, with a molecular weight of 259.26 g/mol. The compound features a pyridazine ring, which is known for its diverse pharmacological properties.

Antiproliferative Activity

Research indicates that derivatives of pyridine, including those similar to this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : The compound has been evaluated against multiple human cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer).

- IC50 Values : In studies, the IC50 values for certain derivatives have shown promising results, with lower values indicating higher potency. For example, derivatives with specific substitutions have demonstrated IC50 values as low as 0.0046 mM against MDA-MB-231 cells .

| Compound | Cell Line | IC50 (mM) |

|---|---|---|

| Derivative A | HeLa | 0.058 |

| Derivative B | A549 | 0.035 |

| Derivative C | MDA-MB-231 | 0.0046 |

The mechanism by which these compounds exert their antiproliferative effects often involves interactions with cellular membranes and the inhibition of key metabolic pathways essential for cancer cell survival. The presence of functional groups such as -OH and -C=O has been associated with improved biological activity due to enhanced interactions with target proteins within the cell .

Antiviral Activity

Beyond anticancer properties, some studies have explored the antiviral potential of pyridine derivatives. Compounds similar to this compound have shown activity against various viruses:

- Mechanisms : These compounds may inhibit viral replication through mechanisms such as blocking viral entry or disrupting viral protein synthesis.

Case Studies

Several studies have highlighted the biological efficacy of compounds related to this compound:

- Study on Antiproliferative Effects : A comprehensive study involving over 652 articles demonstrated that modifications in the chemical structure significantly impacted the antiproliferative activity against various cancer cell lines. The study concluded that specific substitutions could enhance activity by lowering IC50 values substantially .

- Antiviral Research : Another investigation into pyridine derivatives revealed that certain compounds exhibited promising antiviral activities against strains such as tobacco mosaic virus and adenovirus type 7. These findings suggest potential applications in developing antiviral therapies .

Eigenschaften

IUPAC Name |

1-methyl-6-oxo-N-pyridin-3-ylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c1-15-10(16)5-4-9(14-15)11(17)13-8-3-2-6-12-7-8/h2-7H,1H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZYKOUXQZCSJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.